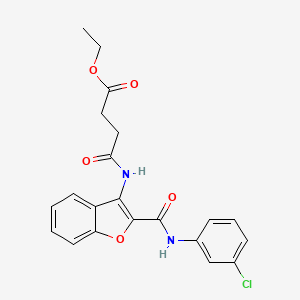

Ethyl 4-((2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Description

Ethyl 4-((2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a synthetic organic compound featuring a benzofuran core substituted with a carbamoyl group linked to a 3-chlorophenyl moiety. The molecule also contains an ethyl ester functional group and a ketone-oxygenated butanoate chain.

Properties

IUPAC Name |

ethyl 4-[[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O5/c1-2-28-18(26)11-10-17(25)24-19-15-8-3-4-9-16(15)29-20(19)21(27)23-14-7-5-6-13(22)12-14/h3-9,12H,2,10-11H2,1H3,(H,23,27)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYATNKBHCMIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl group through a carbamoylation reaction. The final step involves the formation of the ethyl ester group under specific reaction conditions, such as the use of ethyl alcohol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Ethyl 4-((2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key Observations :

Physicochemical and Electronic Properties

- Polarity : The carbamoyl group and benzofuran increase polarity compared to analogs and , likely reducing logP (lipophilicity).

- Electrostatic Potential: Computational tools like Multiwfn could analyze electron density differences, particularly the electron-withdrawing effects of chlorine and the benzofuran’s aromatic system.

- Solubility: The ester and carbamoyl groups may improve aqueous solubility relative to non-polar analogs like .

Biological Activity

Ethyl 4-((2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate, also referred to as CL-BF-Pyr-COOH, is a complex organic compound belonging to the class of benzofuran derivatives. Its molecular formula is , indicating a significant molecular weight and the presence of multiple functional groups that contribute to its biological activity. This compound is currently under investigation for its potential anticancer properties, particularly in targeting mechanisms involved in cancer cell growth and proliferation.

The biological activity of this compound appears to involve several key mechanisms:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth by interfering with specific signaling pathways associated with cell proliferation and survival. The presence of the benzofuran ring is known for its role in various natural and synthetic compounds with significant biological activities, including anticancer effects.

- Targeting Specific Proteins : Research indicates that this compound may interact with proteins critical for tumor growth. For instance, it has been noted that similar compounds can bind effectively to target proteins involved in cancer pathways, which may enhance their therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- In vitro Studies : In vitro assays have demonstrated that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values less than those of standard chemotherapeutic agents like doxorubicin, indicating superior potency in certain cases .

- Molecular Docking Studies : Molecular docking analyses have been performed to predict the binding affinities of this compound with specific cancer-related proteins. These studies suggest strong interactions that could potentially inhibit the function of these proteins, thereby exerting anticancer effects .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that specific structural features are critical for the biological activity of this compound:

| Structural Feature | Importance |

|---|---|

| Benzofuran Ring | Essential for anticancer activity |

| 3-Chlorophenyl Group | Enhances potency against cancer cells |

| Ethyl Ester Moiety | Contributes to pharmacokinetic properties |

This table summarizes how different parts of the molecule contribute to its overall biological efficacy.

Q & A

Q. What are the established synthetic pathways for Ethyl 4-((2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or ketones under acidic or basic conditions .

- Step 2 : Introduction of the 3-chlorophenylcarbamoyl group via coupling reactions (e.g., carbodiimide-mediated amidation) .

- Step 3 : Esterification of the oxobutanoate moiety using ethyl chloroformate or similar reagents . Key intermediates include substituted benzofuran-3-amines and 3-chlorophenyl isocyanate derivatives.

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

- NMR (¹H/¹³C) : Critical for verifying the benzofuran scaffold, carbamoyl linkage, and ester group .

- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

- HPLC/LC-MS : Quantifies purity and identifies polar impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks in crystalline form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzofuran and chlorophenyl groups?

- Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 4-NO₂) or electron-donating (e.g., 4-OCH₃) groups to assess electronic effects on bioactivity .

- Benzofuran Modifications : Introduce methyl or halogen substituents at the benzofuran 5- or 6-position to study steric and hydrophobic interactions .

- Assay Selection : Use in vitro models (e.g., enzyme inhibition assays for kinase targets) paired with computational docking to correlate structural changes with activity .

Q. What methodologies are recommended for analyzing and resolving discrepancies in biological activity data reported in different studies?

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and incubation time to minimize variability .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity interference) .

Q. What are the best practices for impurity identification and quantification during the synthesis of this compound?

- HPLC-UV/HRMS : Detect and characterize impurities (e.g., unreacted 3-chlorophenyl isocyanate or hydrolyzed ester byproducts) .

- Reference Standards : Use certified impurities (e.g., EP Impurity A/B/C analogs) for spiking experiments to confirm retention times .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to predict stability-related impurities .

Q. How can X-ray crystallography be utilized to determine the molecular conformation and intermolecular interactions of this compound?

- Crystal Growth : Recrystallize from ethanol/water mixtures to obtain single crystals suitable for diffraction .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

- Analysis : Software like OLEX2 or SHELX can model hydrogen bonds (e.g., N-H···O=C interactions) and π-π stacking between benzofuran and chlorophenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.